Gibbestatin C

描述

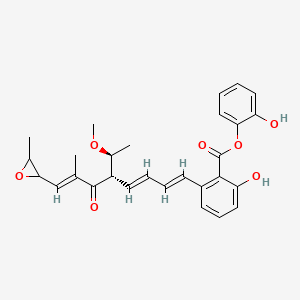

isolated from Streptomyces; structure in first source

属性

分子式 |

C28H30O7 |

|---|---|

分子量 |

478.5 g/mol |

IUPAC 名称 |

(2-hydroxyphenyl) 2-hydroxy-6-[(1E,3E,5S,7E)-5-[(1S)-1-methoxyethyl]-7-methyl-8-(3-methyloxiran-2-yl)-6-oxoocta-1,3,7-trienyl]benzoate |

InChI |

InChI=1S/C28H30O7/c1-17(16-25-19(3)34-25)27(31)21(18(2)33-4)12-6-5-10-20-11-9-14-23(30)26(20)28(32)35-24-15-8-7-13-22(24)29/h5-16,18-19,21,25,29-30H,1-4H3/b10-5+,12-6+,17-16+/t18-,19?,21-,25?/m0/s1 |

InChI 键 |

SWTFYUUPAJQCHB-GVYFAZOZSA-N |

手性 SMILES |

CC1C(O1)/C=C(\C)/C(=O)[C@@H](/C=C/C=C/C2=C(C(=CC=C2)O)C(=O)OC3=CC=CC=C3O)[C@H](C)OC |

规范 SMILES |

CC1C(O1)C=C(C)C(=O)C(C=CC=CC2=C(C(=CC=C2)O)C(=O)OC3=CC=CC=C3O)C(C)OC |

同义词 |

gibbestatin C |

产品来源 |

United States |

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing Gibbestatin C, and how can researchers ensure reproducibility?

- Methodological Guidance : Follow protocols that include detailed reaction conditions (solvents, catalysts, temperatures), stoichiometric ratios, and purification steps. For reproducibility, document all deviations and validate yields via chromatographic (HPLC) and spectroscopic (NMR, MS) techniques. Include at least three independent synthesis trials to confirm consistency .

- Data Standardization : Report yields as both isolated and calculated percentages, with purity levels (e.g., ≥95% by HPLC). Tabulate spectral data (e.g., -NMR shifts) alongside reference values from prior studies .

Q. How can researchers characterize the biological activity of this compound in preliminary assays?

- Experimental Design : Use dose-response experiments in cell-based models (e.g., cancer cell lines) to determine IC values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). Validate results with triplicate technical and biological replicates .

- Statistical Analysis : Apply non-linear regression models for dose-response curves and report confidence intervals. Use ANOVA for comparing group means, ensuring -values are adjusted for multiple comparisons .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Core Techniques :

- NMR : Assign all - and -NMR peaks, cross-referencing with published data. Include DEPT/HSQC for stereochemical confirmation.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] ion).

- Validation : Compare spectral data with synthetic intermediates to trace structural anomalies. Discrepancies ≥0.1 ppm (NMR) or 5 ppm (MS) warrant re-evaluation .

Advanced Research Questions

Q. How should researchers address contradictory data in studies on this compound’s mechanism of action?

- Root-Cause Analysis :

Experimental Variables : Compare cell lines, assay conditions (e.g., serum concentration), and compound stability (e.g., DMSO stock age).

Data Normalization : Re-analyze raw data using consistent baselines (e.g., vehicle controls vs. untreated cells).

- Resolution Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .

Q. What strategies optimize the solubility and bioavailability of this compound in pharmacokinetic studies?

- Formulation Approaches :

- Co-solvents : Test PEG-400 or cyclodextrins for aqueous solubility enhancement.

- Prodrug Design : Introduce ester or phosphate groups to improve membrane permeability.

- Analytical Validation : Use LC-MS/MS to quantify plasma concentrations over time, ensuring linearity () and sensitivity (LOQ ≤1 ng/mL) .

Q. How can researchers resolve discrepancies in this compound’s reported spectral data?

- Stepwise Protocol :

Replicate Experiments : Synthesize the compound independently using published methods.

Cross-Lab Validation : Collaborate with a third-party lab to acquire NMR/HRMS data under identical conditions.

Error Analysis : Calculate measurement uncertainties (e.g., ±0.01 ppm for NMR) and exclude outliers via Grubbs’ test () .

Q. What computational tools are effective for predicting this compound’s target interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., proteases). Validate poses via MD simulations (≥100 ns).

- QSAR Modeling : Train models on bioactivity data from structural analogs, ensuring and RMSE <0.5 .

Methodological Best Practices

- Data Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo, adhering to FAIR principles .

- Ethical Compliance : Disclose all conflicts of interest and obtain institutional approval for biological assays .

- Literature Synthesis : Use tools like SciFinder or Reaxys to map prior studies, highlighting gaps (e.g., unexplored SAR regions) for novel research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。